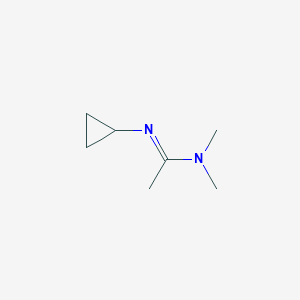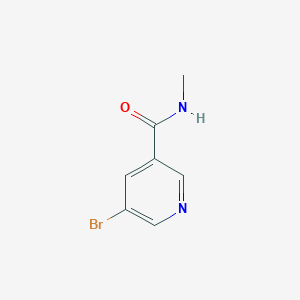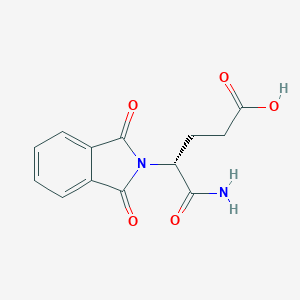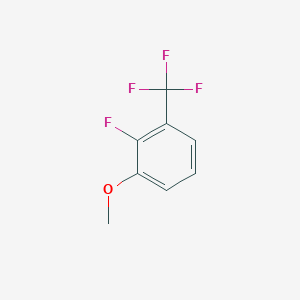
2-Fluoro-3-(trifluoromethyl)anisole
説明
2-Fluoro-3-(trifluoromethyl)anisole is a useful research compound. Its molecular formula is C8H6F4O and its molecular weight is 194.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorine in Drug Design
2-Fluoro-3-(trifluoromethyl)anisole and related fluoroanisoles exhibit distinct conformational preferences, influencing their physicochemical and pharmacokinetic properties. Fluorination alters ligand conformation and impacts properties like lipophilicity and metabolic stability. Difluoroanisole, for instance, shows a balanced profile of properties, potentially more attractive than trifluoroanisoles for optimizing ADME properties (Xing et al., 2015).
Electrochemical Fluorination
Electrochemical fluorination processes involving anisoles, including fluoroanisoles, yield various fluorinated products. This technique is crucial in the synthesis of compounds like this compound, contributing to the field of synthetic organic chemistry (Shainyan & Danilevich, 2006).
Torsional Potential Studies
The torsional potential around the aryl-O bond in compounds like 4-fluoro (trifluoromethoxy)benzene, which are structurally related to this compound, has been studied using density functional methods. This research contributes to understanding the molecular dynamics and properties of fluoroanisoles (Kieninger et al., 2004).
Photoredox Systems in Catalysis
The use of trifluoromethyl groups, as seen in this compound, is significant in catalytic fluoromethylation, especially in pharmaceuticals and agrochemicals. Photoredox catalysis using these groups enables efficient and selective radical fluoromethylation, a key process in organic synthesis (Koike & Akita, 2016).
Asymmetric Reduction in Organic Synthesis
The asymmetric reduction of compounds structurally related to this compound, such as 2-fluoro-2-(trifluoromethyl)-3-hydroxy ketones, leads to highly stereoselective synthesis of complex diols. This demonstrates the role of fluorinated anisoles in stereocontrolled organic synthesis (Ishihara et al., 1994).
Synthesis of Fluoroanisole Derivatives
Methods for synthesizing fluoroanisole derivatives, like 2-Fluoro-4-iodo-anisole, are crucial for creating intermediates in various chemical processes. This includes the intermediate creation for L-3-F-tyrosine, highlighting the compound's role in synthetic chemistry (Huang & Tian, 2004).
Electrochemical Fluorination of Aromatic Compounds
The electrochemical fluorination of aromatic compounds, including anisoles, leads to the production of fully-saturated perfluoroethers and other fluorinated products. This demonstrates the compound's utility in the synthesis of complex fluorinated structures (Inoue et al., 1973).
Organometallic Fluorine Chemistry
Research in organometallic fluorine chemistry, involving compounds like this compound, is vital for synthesizing selectively fluorinated organic compounds used in pharmaceuticals and agrochemicals. This area of study provides new tools for the synthesis of these complex molecules (Grushin, 2010).
Matrix-Isolated Photolysis Studies
Studies on the photolysis of matrix-isolated trifluoromethanesulfinyl fluoride, related to this compound, provide insights into the structural and bonding parameters of fluorosulfenyl esters. This research is essential for understanding the photolytic behavior of such compounds (Bielefeldt et al., 1988).
Metal-Organic Frameworks for Gas Adsorption
Fluorous metal-organic frameworks, which could potentially incorporate this compound structures, demonstrate high-density gas adsorption capabilities. This application is significant in materials science, particularly in gas storage and separation technologies (Yang et al., 2007).
Safety and Hazards
将来の方向性
The future directions of 2-Fluoro-3-(trifluoromethyl)anisole research could involve exploring effective ways to obtain 2-trifluoromethylindoles from indoles, given the relevance of the trifluoromethyl group . Another direction could involve the synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions .
特性
IUPAC Name |
2-fluoro-1-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDEYSCSPZMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379210 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151868-17-6 | |
| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151868-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-1-methoxy-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
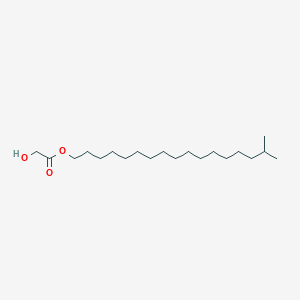

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)

![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
